molecular formula C18H18BrClO4 B2833066 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 428495-56-1

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B2833066
CAS RN: 428495-56-1
M. Wt: 413.69
InChI Key: DBNRRLVSKPOJRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its empirical formula. For the similar compound “4-(2-Bromo-4-chlorophenoxy)butanoic acid”, the empirical formula is C10H10BrClO3 . Unfortunately, the specific molecular structure for “4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its empirical formula and molecular weight. For the similar compound “4-(2-Bromo-4-chlorophenoxy)butanoic acid”, the empirical formula is C10H10BrClO3 and the molecular weight is 293.54 . Unfortunately, the specific physical and chemical properties for “4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde” are not available.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For the similar compound “4-(2-Bromo-4-chlorophenoxy)butanoic acid”, it is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-[4-(2-bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClO4/c1-22-18-10-13(12-21)4-6-17(18)24-9-3-2-8-23-16-7-5-14(20)11-15(16)19/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRRLVSKPOJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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